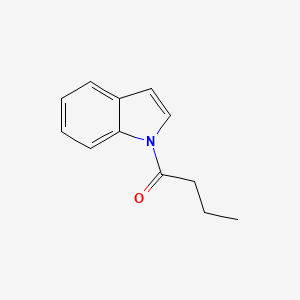

1-(1-Oxobutyl)-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

93941-01-6 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-indol-1-ylbutan-1-one |

InChI |

InChI=1S/C12H13NO/c1-2-5-12(14)13-9-8-10-6-3-4-7-11(10)13/h3-4,6-9H,2,5H2,1H3 |

InChI Key |

AJZZYHUKCOKFPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Mechanistic Investigations of Indole Acylation and Reaction Pathways

Elucidation of Acylation Reaction Mechanisms

Acylation of the indole (B1671886) ring can occur at either the nitrogen atom (N1) or the carbon atoms (typically C3), and achieving selectivity is a significant synthetic challenge. The formation of 1-(1-oxobutyl)-1H-indole is a result of selective N-acylation.

Role of Indole Nitrogen as Nucleophile

The nitrogen atom of the indole N-H bond possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is relatively low due to the participation of this lone pair in the aromatic sextet of the pyrrole (B145914) ring. rsc.orgresearchgate.net The acylation reaction to form N-acylindoles, such as this compound, typically involves the nucleophilic attack of the indole nitrogen on an acylating agent.

The mechanism often begins with the deprotonation of the indole N-H by a base, forming a more nucleophilic indolide anion. nih.govbeilstein-journals.org This anion then readily attacks the electrophilic carbonyl carbon of an acyl source, like butyryl chloride or a thioester. beilstein-journals.org This nucleophilic substitution reaction leads to the formation of the N-acylindole product. nih.govbeilstein-journals.org While direct acylation without a base is possible, it is often less efficient and may require more reactive acylating agents. beilstein-journals.orgrsc.org Enzymatic pathways for indole N-acylation also exist, highlighting the biological relevance of this transformation, though it remains a chemically challenging step due to the low nucleophilicity of the indole nitrogen. rsc.orgresearchgate.net

Influence of Catalysts on Reaction Pathways and Selectivity

Catalysts play a pivotal role in directing the acylation of indoles towards either N- or C-functionalization. The choice of catalyst, solvent, and acylating agent can significantly influence the reaction's outcome.

Generally, N-acylation is favored under basic conditions. Bases such as sodium carbonate (Na2CO3), cesium carbonate (Cs2CO3), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitate the deprotonation of the indole N-H, enhancing its nucleophilicity and promoting attack at the nitrogen atom. nih.govthieme-connect.com For instance, the use of thioesters as the acyl source in the presence of Cs2CO3 provides a mild and highly chemoselective method for N-acylation. nih.govbeilstein-journals.org Similarly, N-heterocyclic carbene (NHC) catalysts have been employed for the oxidative N-acylation of indoles with aldehydes, offering a functional group tolerant approach. rsc.org

In contrast, C3-acylation, a Friedel-Crafts type reaction, is typically promoted by Lewis acids. rsc.org The Lewis acid activates the acylating agent, making it a more potent electrophile that is then attacked by the electron-rich C3 position of the indole ring. rsc.orgrsc.org The electron density at C3 is higher than at other carbon atoms, making it the preferred site for electrophilic aromatic substitution. beilstein-journals.orgrsc.org

| Catalyst/Reagent Type | Primary Site of Acylation | General Mechanism | Typical Conditions |

|---|---|---|---|

| Base (e.g., Cs₂CO₃, DBU, Na₂CO₃) | Nitrogen (N1) | Deprotonation of N-H to form a more nucleophilic indolide anion. nih.govthieme-connect.com | Thioesters or aldehydes as acyl source. nih.govrsc.org |

| Lewis Acid (e.g., AlCl₃) | Carbon (C3) | Activation of acylating agent for electrophilic aromatic substitution. rsc.org | Acyl chlorides or anhydrides as acyl source. |

| N-Heterocyclic Carbene (NHC) | Nitrogen (N1) | Oxidative carbene catalysis with aldehydes. rsc.org | Mild, ambient conditions. rsc.org |

C-H Functionalization Mechanisms on the Indole Core

Direct functionalization of carbon-hydrogen (C-H) bonds on the indole core represents a powerful and atom-economical strategy for molecular modification. kcl.ac.ukrsc.org The presence of an N-acyl group, as in this compound, significantly influences the reactivity and regioselectivity of these transformations.

Site-Selective C2- and C3-Functionalization Mechanisms

The inherent reactivity of the indole ring favors electrophilic attack at the C3 position. rsc.org However, in N-acylated indoles, the electron-withdrawing nature of the acyl group deactivates the pyrrole ring, making C-H functionalization more challenging. Transition-metal catalysis has emerged as a key strategy to overcome this and achieve site-selective functionalization. rsc.org

Palladium-catalyzed reactions, for instance, can achieve C2- or C3-arylation of N-acylindoles. beilstein-journals.org The mechanism often involves an electrophilic palladation at the C3-position, followed by reductive elimination to form the C3-arylated product. beilstein-journals.org To achieve C2-selectivity, a directing group is often required. For example, using N-(2-pyridylmethyl)-substituted indoles, the palladium catalyst coordinates to the pyridyl nitrogen, directing C-H activation and subsequent functionalization to the C2 position. beilstein-journals.org Catalyst control can also be used to switch selectivity; for example, iridium(III) catalysts can favor direct C2-functionalization of 3-carboxamide indoles, while rhodium(I) catalysts promote a rearrangement followed by C3-functionalization. nih.govchemrxiv.org

Directed C-H Activation for Remote Functionalization (C4-C7)

Functionalizing the benzene (B151609) portion (C4-C7) of the indole nucleus is considerably more difficult due to the lower reactivity of these C-H bonds. kcl.ac.uknih.gov Achieving regioselectivity at these positions almost invariably requires the use of a directing group (DG) attached to the indole, often at the N1 position. nih.govresearchgate.net

The N-acyl group of this compound can itself serve as a weak directing group. However, more robust directing groups are often installed to achieve high selectivity. For example, a phosphinoyl-directing group on the indole nitrogen can direct palladium-catalyzed C-H activation and arylation specifically to the C7-position. researchgate.net Similarly, a pivaloyl group at the N1 position can direct borylation to the C7 position, while a pivaloyl group at C3 can direct arylation to the C4 position. nih.govresearchgate.net The general mechanism involves the coordination of a transition metal catalyst (e.g., Pd, Rh) to the directing group, bringing the metal center into proximity with a specific C-H bond on the benzene ring. researchgate.netnih.gov This is followed by cyclometalation to form a metallacycle intermediate, which then reacts with a coupling partner to form the functionalized product. nih.gov

| Directing Group (Position) | Catalyst | Target Site | Transformation |

|---|---|---|---|

| N-P(O)tBu₂ (N1) | Palladium (Pd) | C7 | Arylation. nih.gov |

| N-P(O)tBu₂ (N1) | Copper (Cu) | C6 | Arylation. nih.gov |

| Pivaloyl (C3) | Palladium (Pd) | C4 | Arylation. nih.gov |

| Pivaloyl (N1) | (Metal-free, BBr₃) | C7 | Borylation. nih.govresearchgate.net |

| Trifluoromethyl ketone (C4) | Rhodium (Rh) | C4/C5 | Benzannulation. nih.gov |

Oxidation and Reduction Pathways of the Indole Nucleus

The electron-rich indole nucleus is susceptible to both oxidation and reduction, leading to a variety of important heterocyclic structures. The presence of an N-acyl group modifies the electron density of the ring and can influence the course of these reactions.

Oxidation Pathways: Oxidation of indoles can yield several products, including oxindoles, isatins, and indigo, with the outcome depending on the oxidant and reaction conditions. acs.orgspringernature.com The most common oxidation products are 2-oxindoles and 3-oxindoles. The formation of 2-oxindoles often proceeds through an initial electrophilic attack at the C3 position, followed by rearrangement. rsc.org For example, oxidation with reagents like N-bromosuccinimide (NBS) or m-CPBA can lead to 2-oxindoles. researchgate.net The presence of an N-H group can be crucial for some enzymatic oxidations, as it may participate in hydrogen bonding at the enzyme's active site, directing oxidation to the adjacent C2 carbon. nih.gov In N-acylated indoles, the absence of the N-H proton and the deactivation of the ring might alter the susceptibility and regioselectivity of oxidation.

Manganese-containing artificial enzymes have been shown to selectively oxidize indole at the C3 position, leading to 3-oxindole derivatives. acs.org The proposed mechanism for the formation of isatin (B1672199) involves further oxidation of a 2-hydroxy-3-oxindole intermediate by ambient oxygen. acs.org

Reduction Pathways: Reduction of the indole nucleus typically results in the formation of indolines, where the C2-C3 double bond of the pyrrole ring is saturated. This transformation is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction using reagents like sodium cyanoborohydride in acidic media. The N-acyl group in this compound is generally stable under these conditions and remains intact. The electron-withdrawing nature of the acyl group can make the pyrrole ring more susceptible to nucleophilic reducing agents or catalytic hydrogenation compared to unsubstituted indoles.

Cycloaddition Reactions Involving Indole Systems

The indole nucleus, with its electron-rich pyrrole ring, can participate in a variety of cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic structures. These reactions can proceed through different mechanisms and involve various numbers of π-electrons from the indole system and a reacting partner. The presence of an acyl group on the indole nitrogen, as in this compound, can significantly influence the reactivity and regioselectivity of these cycloadditions.

One of the prominent types of cycloadditions involving indoles is the [2+2] photocycloaddition. Irradiation of N-acylindoles in the presence of alkenes can lead to the formation of cyclobutane-fused indolines. scholaris.cagoogle.com These reactions are believed to proceed through a triplet excited state of the N-acylindole. The regiochemistry of these photocycloadditions is noteworthy, with the initial bond formation typically occurring between the C2 position of the indole and the less substituted carbon of the alkene. scholaris.ca Intramolecular versions of this reaction have also been explored, where the alkene is tethered to the indole nucleus, leading to the formation of bridged or fused ring systems. acs.orgrsc.orgacs.org

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. ijrpc.comwikipedia.org The indole ring, particularly when N-acylated, can act as the dipolarophile. For example, the reaction of an azide (B81097) with an alkyne, a classic example of a 1,3-dipolar cycloaddition, can be utilized to construct triazole-containing indole derivatives. youtube.com

Diels-Alder reactions, or [4+2] cycloadditions, are also possible with indole derivatives, although the aromaticity of the indole ring often makes it a less reactive diene. wikipedia.org However, by modifying the electronic properties of the indole or the dienophile, this reaction can be a viable strategy for the synthesis of carbazole (B46965) derivatives and other fused systems. N-acyl-2-vinylindoles, for instance, can act as dienes in Diels-Alder reactions.

The tables below summarize key findings from research on cycloaddition reactions involving indole systems, providing insights into the scope and nature of these transformations.

Table 1: Examples of Cycloaddition Reactions Involving Indole Derivatives

| Cycloaddition Type | Indole Derivative | Reactant | Product Type | Reference |

| [2+2] Photocycloaddition | N-Acylindoles | Alkenes | Cyclobutane-fused indolines | scholaris.cagoogle.com |

| Intramolecular [2+2] Photocycloaddition | N-Alkenoylindoles | - | Fused/bridged indolines | acs.orgrsc.orgacs.org |

| 1,3-Dipolar Cycloaddition | N-Acylindoles | Azides, Nitrones | Triazole/Isoxazole-fused indolines | ijrpc.comwikipedia.orgyoutube.com |

| [4+2] Diels-Alder | N-Acyl-2-vinylindoles | Dienophiles | Carbazole derivatives | nih.gov |

Table 2: Mechanistic Details of Selected Indole Cycloadditions

| Reaction | Key Intermediate/Transition State | Mechanistic Notes | Reference |

| [2+2] Photocycloaddition of N-Acylindoles | Triplet excited state of N-acylindole | Proceeds via a 1,4-biradical intermediate. | google.com |

| 1,3-Dipolar Cycloaddition | Concerted pericyclic transition state | Can be catalyzed by metals (e.g., Cu, Ru) to control regioselectivity. | ijrpc.com |

| Diels-Alder Reaction | Concerted [4+2] transition state | The N-acyl group can influence the diene's reactivity and stereoselectivity. | wikipedia.org |

These cycloaddition reactions significantly expand the synthetic utility of indole derivatives, including this compound, allowing for the creation of diverse and complex heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Chemical Reactivity and Transformation Studies of 1 1 Oxobutyl 1h Indole

Reactivity of the N-Acyl Moiety

The N-acyl group, an amide functionality integrated into the indole (B1671886) ring, is a primary site for chemical transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the stability of the nitrogen-carbonyl bond.

The amide bond in 1-(1-Oxobutyl)-1H-indole is susceptible to hydrolysis under both acidic and basic conditions, yielding indole and butyric acid. The stability of this bond is highly dependent on the pH and temperature of the environment.

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. youtube.com The reaction proceeds through a tetrahedral intermediate, followed by the cleavage of the carbon-nitrogen bond. masterorganicchemistry.com Strong acids and elevated temperatures are typically required to achieve efficient hydrolysis due to the resonance stabilization of the amide bond. youtube.commasterorganicchemistry.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. arkat-usa.org This process is generally more straightforward than acid-catalyzed hydrolysis but also often requires heating to proceed at a reasonable rate. masterorganicchemistry.com The rate of hydrolysis is influenced by the concentration of the base.

The table below summarizes the expected hydrolytic behavior of this compound under different conditions, based on general principles of amide hydrolysis. youtube.commasterorganicchemistry.comarkat-usa.org

| Condition | Reagents | Expected Products | Relative Rate |

| Acidic | Dilute HCl or H₂SO₄, heat | 1H-Indole, Butyric acid | Moderate to Fast |

| Neutral | Water, room temperature | This compound | Very Slow |

| Basic | Dilute NaOH or KOH, heat | Indole-1-carboxylate salt, Butyrate salt | Moderate to Fast |

This table is illustrative and based on the general reactivity of N-acylindoles.

Transamidation offers a pathway to exchange the butanoyl group of this compound with other acyl or amino functionalities. This transformation is valuable for synthesizing a variety of N-substituted indole derivatives. The reaction typically involves treating the N-acylindole with an amine, often in the presence of a catalyst. nih.govorganic-chemistry.org

Metal-free transamidation protocols have been developed, often requiring activation of the amide bond. nsf.govrsc.orgresearchgate.net For instance, the use of a strong base can facilitate the nucleophilic attack of an amine on the carbonyl carbon. organic-chemistry.org Transition metal catalysts, particularly those based on nickel and iron, have also been shown to be effective in promoting transamidation reactions under milder conditions. organic-chemistry.org These reactions are believed to proceed through the activation of the N-C(O) bond. nih.gov

Another significant transformation of the N-acyl moiety is decarbonylation. Nickel-catalyzed decarbonylation can lead to the formation of N-alkylindoles. organic-chemistry.org This reaction involves the cleavage of the N-C(O) bond and the removal of carbon monoxide, effectively transforming the N-acylindole into an N-propylindole in the case of this compound.

The following table provides representative examples of transamidation and decarbonylation reactions that could be applied to this compound, based on literature for related compounds.

| Transformation | Reagents/Catalyst | Product Type | Reference Example |

| Transamidation | Primary or secondary amine, base or metal catalyst | N-Acyl(new)-1H-indole | Transamidation of N-acyl-glutarimides with amines rsc.org |

| Decarbonylation | Ni catalyst, ligand, reducing agent | N-Propyl-1H-indole | Nickel-catalyzed decarbonylation of α-amino acid thioesters organic-chemistry.org |

This table presents plausible transformations for this compound based on known reactivity of similar functional groups.

Transformations of the Butanoyl Side Chain

The butanoyl side chain offers several sites for chemical modification, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

The α-carbon of the butanoyl group is activated by the adjacent carbonyl, making its protons acidic and susceptible to removal by a strong base to form an enolate. libretexts.org This enolate is a key intermediate for various functionalization reactions.

α-Halogenation: The enolate can react with electrophilic halogen sources, such as molecular halogens (Br₂, Cl₂) or N-halosuccinimides, to introduce a halogen atom at the α-position. fiveable.mewikipedia.orgnih.gov This reaction can be performed under either acidic or basic conditions. wikipedia.orgchemistrysteps.comlibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monohalogenation. chemistrysteps.comlibretexts.org In contrast, basic conditions favor the formation of the enolate and can lead to polyhalogenation due to the increased acidity of the remaining α-protons after the first halogenation. wikipedia.orglibretexts.org

α-Alkylation: The enolate is also a potent nucleophile and can undergo SN2 reactions with alkyl halides to form new carbon-carbon bonds at the α-position. libretexts.orgyoutube.comlibretexts.orgyoutube.com The choice of base and reaction conditions is crucial to ensure complete enolate formation and prevent side reactions. libretexts.org Sterically hindered bases like lithium diisopropylamide (LDA) are often employed for this purpose. libretexts.org

The table below illustrates the expected outcomes of α-functionalization reactions on the butanoyl side chain.

| Reaction | Reagents | Product | Key Intermediate |

| α-Halogenation | 1. Base (e.g., LDA) 2. Halogen source (e.g., Br₂) | 1-(2-Bromo-1-oxobutyl)-1H-indole | Enolate |

| α-Alkylation | 1. Base (e.g., LDA) 2. Alkyl halide (e.g., CH₃I) | 1-(2-Methyl-1-oxobutyl)-1H-indole | Enolate |

This table provides hypothetical examples of α-functionalization of this compound based on established organic reactions.

The carbonyl group of the butanoyl side chain is a versatile functional handle that can be transformed into a variety of other functional groups. Standard organic transformations can be applied to modify the butyl chain. For example, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for instance, by conversion to an alkyl halide or an ether.

Furthermore, the carbonyl group can be a site for the introduction of nitrogen-containing functional groups through reactions such as reductive amination, which would convert the ketone to an amine. These transformations significantly expand the range of accessible derivatives of this compound.

Reactivity of the Indole Ring System

The N-acyl group in this compound acts as an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole. However, electrophilic substitution reactions can still occur, and the regioselectivity is influenced by the N-acyl group. While the C3 position is the most nucleophilic site in indole, the N-acyl group can direct electrophiles to other positions, particularly C5 and C6 on the benzene (B151609) portion of the ring, especially under certain conditions. uop.edu.pkbhu.ac.in

Common electrophilic aromatic substitution reactions applicable to the indole ring of this compound include:

Nitration: Introduction of a nitro group (-NO₂) onto the indole ring can be achieved using nitrating agents such as nitric acid in the presence of a strong acid like sulfuric acid. nih.govresearchgate.netresearchgate.netbeilstein-journals.org The reaction conditions need to be carefully controlled to avoid degradation of the indole ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group to the indole ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.orgmdpi.comkhanacademy.orgyoutube.com The electron-withdrawing nature of the N-butanoyl group makes this reaction more challenging than for unsubstituted indole and may require harsher conditions.

The following table summarizes the expected regioselectivity of electrophilic substitution on the indole ring of this compound.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(1-Oxobutyl)-5-nitro-1H-indole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(1-Oxobutyl)-5-acyl-1H-indole |

The regioselectivity indicated in this table is predicted based on the electronic effects of the N-acyl group on the indole ring.

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

The introduction of an acyl group at the N1 position of indole fundamentally alters the course of electrophilic aromatic substitution (EAS). While indole itself is highly reactive and typically undergoes substitution at the C3 position of the pyrrole (B145914) ring, the N-acyl group blocks this site and deactivates the ring system through its electron-withdrawing nature. lkouniv.ac.in This deactivation makes reactions on the benzene portion of the molecule require more forcing conditions.

The directing effect of the N-acyl group channels incoming electrophiles to the benzene ring, primarily to the C5 and C6 positions. This regioselectivity is attributed to these positions being electronically analogous to the meta position in a substituted benzene ring, where the deactivating effect of the electron-withdrawing group is least pronounced. Research on the nitration of structurally similar acylindoles provides evidence for this pattern. For instance, the nitration of 3-acetylindole with concentrated nitric acid yields predominantly the 6-nitro derivative, with smaller amounts of the 4-nitro isomer. umn.edu Similarly, the nitration of 1,3-diacetylindole has been shown to produce the 5-nitro substituted product, confirming that substitution occurs on the benzene ring at positions meta to the ring-junction nitrogen. umn.edu

Common electrophilic aromatic substitution reactions expected for this compound are summarized below, with regioselectivity predicted based on related systems.

| Reaction | Reagents | Typical Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 | NO2+ (Nitronium ion) | 1-(1-Oxobutyl)-5-nitro-1H-indole and 1-(1-Oxobutyl)-6-nitro-1H-indole |

| Halogenation | Br2 / FeBr3 or Cl2 / AlCl3 | Br+ or Cl+ | 5-Bromo-1-(1-oxobutyl)-1H-indole and 6-Bromo-1-(1-oxobutyl)-1H-indole |

| Friedel-Crafts Acylation | Acyl Chloride / AlCl3 | RCO+ (Acylium ion) | 1-(1-Oxobutyl)-5-acyl-1H-indole and 1-(1-Oxobutyl)-6-acyl-1H-indole |

Nucleophilic Additions to the Pyrrole Ring

The electron-withdrawing N-butyryl group reduces the electron density of the pyrrole ring, thereby activating it towards nucleophilic attack. This transformation, often resulting in dearomatization, leads to the formation of indoline (B122111) derivatives.

Addition of Organometallic Reagents: Strong nucleophiles, such as Grignard reagents (RMgX), can add to the C2 position of the N-acylated indole ring. This type of reaction demonstrates a powerful method for the synthesis of highly substituted indoline scaffolds. Studies on related 3-acylindoles show that they readily undergo nucleophilic-type reactions with Grignard reagents to afford substituted indolines. semanticscholar.orgacs.org The reaction proceeds via an initial nucleophilic attack on the pyrrole ring, which breaks the aromaticity and forms an enolate intermediate. This intermediate can then be quenched to yield the stable indoline product. This reactivity highlights the ability of the N-acyl group to function as an activating group for the dearomatization of the indole core. semanticscholar.org

Hydride Reduction of the Pyrrole Ring: The activated C2=C3 double bond of the pyrrole ring in this compound is also susceptible to reduction by powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄). libretexts.org While LiAlH₄ is well-known for reducing the carbonyl of the N-acyl group itself to a CH₂ group, under appropriate conditions it can also reduce the endocyclic double bond, leading to the formation of 1-(1-oxobutyl)indoline. masterorganicchemistry.com This represents a formal nucleophilic addition of a hydride ion (H⁻) across the double bond, resulting in the saturation of the pyrrole ring. Weaker reducing agents like sodium borohydride (NaBH₄) are typically not reactive enough to reduce the pyrrole ring and will selectively reduce only the exocyclic carbonyl group. masterorganicchemistry.com

The following table summarizes key nucleophilic addition reactions on the pyrrole ring of this compound.

| Reaction Type | Reagents | General Transformation | Product Class |

|---|---|---|---|

| Organometallic Addition | 1. Grignard Reagent (e.g., CH3MgBr) 2. Aqueous Workup | Dearomatizing addition of an alkyl/aryl group to the C2 position. | 2-Substituted-1-(1-oxobutyl)indoline |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH4) | Reduction of the C2=C3 double bond. | 1-(1-Oxobutyl)indoline |

Advanced Structural Characterization Techniques in Research

High-Resolution Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are paramount for elucidating the molecular structure of 1-(1-Oxobutyl)-1H-indole in a non-destructive manner. By probing the interactions of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and identify its constituent functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the butyl group. The protons on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7) would typically appear in the downfield region (approx. 7.0-8.5 ppm), while the indole protons at positions 2 and 3 would also be in the aromatic region. The signals for the butyl group would be found upfield, with the α-methylene protons adjacent to the carbonyl group being the most deshielded of the aliphatic chain.

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. The carbonyl carbon of the butyl group would be the most downfield signal (typically 170-180 ppm). The eight carbon atoms of the indole ring would have characteristic shifts in the aromatic region (approx. 110-140 ppm), while the four carbons of the butyl group would appear in the aliphatic region.

2D-NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. A COSY experiment on this compound would reveal couplings between adjacent protons, for instance, confirming the sequence of the -CH₂-CH₂-CH₃ chain in the butyl group and identifying adjacent protons on the indole ring. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| Indole Ring (C2-C7a) | ¹H | ~7.0 - 8.5 | Doublet, Triplet, Multiplet |

| Indole Ring (C2-C7a) | ¹³C | ~110 - 140 | N/A |

| Carbonyl (C=O) | ¹³C | ~170 - 180 | N/A |

| α-CH₂ (next to C=O) | ¹H | ~2.8 - 3.2 | Triplet |

| β-CH₂ | ¹H | ~1.6 - 1.9 | Sextet |

| γ-CH₃ | ¹H | ~0.9 - 1.1 | Triplet |

| Aliphatic Butyl Group | ¹³C | ~13 - 40 | N/A |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₁₂H₁₃NO), HRMS can distinguish its mass from other compounds with the same nominal mass but different elemental formulas. This technique provides strong evidence for the molecular formula, complementing the connectivity information derived from NMR.

The calculated monoisotopic mass of this compound is 187.099714 g/mol . An experimental HRMS measurement would be expected to yield a value within a very narrow tolerance (typically <5 ppm) of this theoretical mass, thereby confirming the elemental composition.

Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO |

| Monoisotopic Mass | 187.099714 u |

| Average Mass | 187.242 g/mol |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, expected around 1680-1710 cm⁻¹. Other key signals would include C-H stretching vibrations for the aromatic indole ring (above 3000 cm⁻¹) and the aliphatic butyl group (below 3000 cm⁻¹), as well as C-N stretching and aromatic C=C bending frequencies in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum, providing clear signals for the indole moiety. The C=O stretch is also Raman active.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Amide C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Indole C-N | Stretch | 1200 - 1350 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture

While NMR and mass spectrometry define the constitution of a molecule, X-ray crystallography provides the definitive structure in the solid state. This technique requires the growth of a suitable single crystal, which may not always be feasible.

Currently, there is no publicly available crystal structure for this compound. However, if a crystal were obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal the molecule's conformation (the spatial arrangement of the butyl group relative to the indole ring) and how individual molecules pack together in the crystal lattice, detailing any intermolecular interactions such as π-stacking or hydrogen bonding. Studies on other 1-acylindoles have utilized this technique to confirm molecular structures and study solid-state packing. researchgate.netmdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics. For 1-(1-Oxobutyl)-1H-indole, these calculations help to elucidate the effects of the N-butyryl group on the electronic nature of the indole (B1671886) ring.

Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In the case of this compound, the introduction of the electron-withdrawing butyryl group at the nitrogen atom is expected to influence the energy of these frontier orbitals. Theoretical calculations on similar N-acylindoles suggest that the HOMO is typically localized over the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO may have significant contributions from the acyl group. The precise energy values for this compound would require specific calculations, but the general trend for N-acylindoles points towards a modulation of the electronic properties of the parent indole.

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; involved in reactions with electrophiles. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. |

This table is based on general principles of molecular orbital theory as applied to N-acylindoles. Specific energy values require dedicated quantum chemical calculations for this compound.

Electron Density Distribution and Reactivity Predictions

The electron density distribution within a molecule provides a map of where electrons are most likely to be found, offering clues about the molecule's reactivity. researchgate.net Regions with high electron density are typically nucleophilic and prone to attack by electrophiles, while electron-deficient regions are electrophilic and susceptible to nucleophilic attack. Quantum chemical calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution.

For this compound, the electron-withdrawing nature of the carbonyl group in the butyryl substituent is expected to decrease the electron density on the indole nitrogen. This, in turn, can influence the reactivity of the indole ring. While indole itself is known to undergo electrophilic substitution, primarily at the C3 position, the N-acylation can modulate this reactivity. nih.gov Theoretical studies on related molecules can help predict the most reactive sites for both electrophilic and nucleophilic attack. Reactivity descriptors derived from conceptual Density Functional Theory (DFT), such as Fukui functions and local softness, can provide quantitative predictions of site selectivity. researchgate.net

Density Functional Theory (DFT) for Mechanistic Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a standard tool for modeling chemical reactions, allowing for the exploration of reaction mechanisms, the characterization of transition states, and the prediction of reaction outcomes.

Transition State Analysis of Indole Reactions

Chemical reactions proceed from reactants to products through a high-energy state known as the transition state. The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate. DFT calculations are particularly adept at locating and characterizing transition state structures.

Prediction of Reaction Energetics and Selectivity

A key aspect of indole chemistry is regioselectivity, as reactions can occur at different positions on the indole ring. nih.gov While N-acylation is the focus here, electrophilic acylation of indole often occurs at the C3 position. nih.gov DFT calculations can be employed to compare the activation energies for acylation at the nitrogen versus the carbon atoms of the indole ring. By comparing the energies of the respective transition states, it is possible to predict and explain the observed selectivity. For the formation of this compound, DFT studies would likely confirm that under conditions favoring N-acylation, the transition state for attack at the nitrogen is lower in energy than the transition state for attack at C3. tohoku.ac.jpdntb.gov.ua

Molecular Docking and Dynamics Simulations for Receptor Interaction Hypotheses

Many indole derivatives exhibit biological activity by interacting with specific protein receptors. researchgate.net Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule, such as this compound, might bind to a receptor and the nature of the resulting complex. nih.govmsdmanuals.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. univ.kiev.ua The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding affinity. Molecular dynamics simulations provide a more dynamic picture, simulating the movement of atoms in the ligand-receptor complex over time. nih.govmdpi.comnih.gov This allows for the assessment of the stability of the binding pose and the detailed analysis of intermolecular interactions.

Given the structural similarities of N-acylindoles to certain classes of bioactive molecules, it is plausible to hypothesize that this compound may interact with biological targets such as cannabinoid receptors (CB1 and CB2) or fatty acid amide hydrolase (FAAH). nih.govmdpi.com Docking studies of similar N-acylindoles with these receptors could reveal potential binding modes. These studies would typically show the ligand situated within a binding pocket of the receptor, forming specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues.

Table 2: Hypothesized Receptor Interactions for this compound

| Potential Receptor | Plausible Interactions | Rationale for Hypothesis |

| Cannabinoid Receptor 1 (CB1) | Hydrophobic interactions with the butyryl chain and π-stacking with the indole ring. | Structural resemblance to endocannabinoids and synthetic cannabinoid receptor agonists. chemrxiv.orgnih.gov |

| Cannabinoid Receptor 2 (CB2) | Similar to CB1, with potential for specific hydrogen bonding depending on the binding pocket residues. | Many indole-based compounds show affinity for CB2 receptors. nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | The carbonyl group could act as a hydrogen bond acceptor with catalytic residues in the active site. | FAAH is known to hydrolyze a variety of fatty acid amides, and N-acylindoles could potentially act as substrates or inhibitors. researchgate.net |

This table presents a hypothesis based on the structural features of this compound and the known pharmacology of related compounds. The actual interactions would need to be confirmed by experimental and further detailed computational studies.

Molecular dynamics simulations could then be used to refine these docking poses and to study the stability of the hypothesized ligand-receptor complexes. These simulations can provide insights into the conformational changes that may occur upon binding and the role of solvent molecules in the interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By quantifying physicochemical properties, or descriptors, of a molecule, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced therapeutic effects or other desired properties. indexcopernicus.com This approach is a cornerstone of modern medicinal chemistry and computational toxicology, offering a more efficient alternative to traditional trial-and-error methods in drug discovery. nih.gov

In the context of indole derivatives, QSAR studies have been employed to explore a wide range of biological activities, including antimicrobial and anticancer effects. cloudfront.net These studies typically involve the calculation of various molecular descriptors that characterize the structural, electronic, and steric features of the molecules. indexcopernicus.com Statistical methods are then used to build a model that correlates these descriptors with observed biological activity. nih.gov While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how its structural features might influence its molecular interactions and biological profile.

Derivation of Physicochemical Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that represent the physicochemical properties of a molecule. nih.gov For this compound, these descriptors can be calculated using various computational chemistry software and tools. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors.

Constitutional Descriptors: These are the most straightforward descriptors and are derived from the molecular formula. They include properties like molecular weight, number of atoms, and number of rings.

Topological Descriptors: These descriptors quantify the connectivity of atoms within the molecule, such as the number of bonds and the degree of branching.

Geometric Descriptors: These are 3D descriptors that depend on the spatial arrangement of the atoms, including molecular surface area and volume.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as dipole moment and polarizability, which are crucial for understanding intermolecular interactions.

The following interactive data table summarizes some of the key physicochemical descriptors for this compound.

| Descriptor | Value | Source |

| Molecular Formula | C12H13NO | nih.govepa.gov |

| Molecular Weight | 187.24 g/mol | nih.gov |

| XLogP3 | 2.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 187.099714 g/mol | epa.gov |

| Monoisotopic Mass | 187.099714 g/mol | epa.gov |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 214 | PubChem |

Note: Some values are computationally predicted and may vary slightly depending on the calculation method.

Correlation with Molecular Interactions and Biological Activities

Lipophilicity and Membrane Permeability: The partition coefficient (often expressed as logP) is a key descriptor for predicting a molecule's ability to cross cell membranes. cutm.ac.in The calculated XLogP3 value of 2.6 for this compound suggests a moderate level of lipophilicity. This property is often correlated with good absorption and distribution within biological systems. cutm.ac.in In QSAR models of related compounds, lipophilicity frequently shows a parabolic relationship with activity, where either too high or too low a value can be detrimental. cutm.ac.in

Hydrogen Bonding Capacity: The presence of a carbonyl group makes this compound a hydrogen bond acceptor. This capability is crucial for interactions with biological targets such as enzymes and receptors, where hydrogen bonds play a significant role in the binding affinity and specificity of a ligand. pharmaguideline.com The absence of a hydrogen bond donor in the N-acylated indole structure differentiates it from the parent indole, which can act as a donor. nih.gov

Molecular Shape and Size: Descriptors such as molecular weight, surface area, and volume are related to the steric interactions of the molecule with its target. The size and shape of the butanoyl group attached to the indole nitrogen will influence how the molecule fits into a binding pocket. In many QSAR studies, steric factors are found to be critical for determining the potency and selectivity of a compound. nih.gov

Electronic Properties: The distribution of electrons within the molecule, as indicated by descriptors like the dipole moment and polar surface area (29.5 Ų), governs electrostatic interactions. pharmaguideline.com The carbonyl group introduces a polar region to the otherwise largely nonpolar indole and butyl moieties. These electronic features are fundamental to the molecule's ability to engage in dipole-dipole interactions and other non-covalent bonds with a biological target.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Systematic Functionalization of the Indole (B1671886) Nucleus

The chemical reactivity of the indole ring is not uniform. The electron-rich pyrrole (B145914) moiety is generally more susceptible to electrophilic attack than the benzene (B151609) portion. The presence of the electron-withdrawing N-butanoyl group in 1-(1-Oxobutyl)-1H-indole deactivates the ring compared to indole itself, altering the typical reactivity patterns and influencing the regioselectivity of various transformations.

The N-acyl group in this compound is often employed as a protecting group that can be readily removed under mild alkaline hydrolysis to yield the parent indole. researchgate.net This deprotection allows for subsequent N-functionalization with a variety of substituents other than acyl groups. The N-H of the resulting indole can undergo nucleophilic substitution to introduce diverse functionalities. nih.gov

N-substituted indole derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal effects. nih.gov Common N-substitutions include:

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce small alkyl chains or more complex side chains.

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can form a bond between the indole nitrogen and an aryl group.

N-Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonylindoles, which are valuable intermediates in organic synthesis. researchgate.net

The choice of the N-substituent is critical as it can significantly influence the molecule's steric and electronic properties, as well as its interaction with biological targets. For instance, studies on benzodiazepine (B76468) receptor ligands showed that having an N-H group was crucial for binding, as all 1-methyl derivatives were found to be inactive. nih.gov

The C2 and C3 positions on the pyrrole ring of indole are primary targets for functionalization due to their high reactivity.

C3-Position: In indole, the C3 position is the most nucleophilic and is the typical site for electrophilic substitution. For N-acylated indoles, Friedel-Crafts acylation with acid chlorides or anhydrides in the presence of a Lewis acid like aluminum chloride occurs regioselectively at the C3 position. researchgate.netchemijournal.com This provides a reliable method for introducing ketone functionalities, which can be further modified. The dimethylamine (B145610) group of the alkaloid gramine, a C3-substituted indole, can also undergo substitution reactions, making it a convenient starting point for more complex structures. nih.gov

C2-Position: While direct electrophilic attack at C2 is less common, this position can be functionalized using specific strategies. One of the most effective methods involves the use of an N-protecting group, such as the phenylsulfonyl group. N-sulfonylindoles undergo regioselective lithiation at the C2 position, and the resulting organolithium species can react with a wide range of electrophiles to introduce various substituents. researchgate.net Furthermore, catalyst-controlled C-H activation has emerged as a powerful tool. For example, using an iridium(III) catalyst allows for the direct C2-alkylation of 3-carboxamide indoles. nih.gov Cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings, are also employed to functionalize pre-halogenated (e.g., iodinated) C2 or C3 positions, enabling the synthesis of highly diverse and polysubstituted indoles. nih.govresearchgate.net

The following table summarizes some common methods for functionalizing the C2 and C3 positions of the indole nucleus.

| Position | Reaction Type | Reagents | Outcome | Reference(s) |

| C3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Introduction of an acetyl group | researchgate.netchemijournal.com |

| C3 | Mannich Reaction | Formaldehyde (B43269), Dimethylamine | Introduction of a dimethylaminomethyl group | nih.gov |

| C2 | Directed Ortho Metalation | n-BuLi (on N-sulfonylindole) | C2-lithiation for subsequent electrophilic quench | researchgate.net |

| C2 | C-H Activation/Alkylation | Ir(III)/Ag(I) catalysts, diazo compounds | Direct introduction of an alkyl group | nih.gov |

| C2/C3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Introduction of an aryl group at a pre-halogenated position | nih.gov |

Functionalizing the carbocyclic (benzene) ring of indole is more challenging than modifying the pyrrole ring due to its lower intrinsic reactivity. news-medical.net Site-selective C-H functionalization often requires the use of a directing group on the indole nitrogen to overcome the natural preference for reaction at the C2 and C3 positions. rsisinternational.org

C4 and C6 Positions: These positions are less accessible synthetically. However, some methods, like transition-metal-catalyzed C-H glycosylation, have been developed for the formation of C4-glycosidic indoles. researchgate.net

C5 and C7 Positions: Electrophilic substitution reactions like nitration or halogenation can occur on the benzene ring, often yielding mixtures of isomers. The C5 position is a common site of substitution. Recently, a copper-catalyzed method was developed for the selective alkylation of the C5 position. news-medical.net Functionalization at the C7 position is particularly challenging but can be achieved through directed ortho-metalation (DoM). Bulky directing groups on the nitrogen, such as phosphinoyl or hydrosilyl groups, can sterically hinder the C2 position and facilitate metalation and subsequent functionalization at the C7 position. rsisinternational.org Rhodium(I)-catalyzed C7-arylation using aryl halides has also been reported. rsisinternational.org

Synthesis of Chemically Diverse Indole Analogues for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. By synthesizing and testing a series of related analogues, researchers can identify the key structural features (pharmacophores) responsible for a molecule's effects.

Rational drug design utilizes knowledge of a biological target's three-dimensional structure and mechanism of action to design new, more potent, or selective compounds. mdpi.com This approach minimizes the trial-and-error inherent in traditional drug discovery. researchgate.net

Computational tools like molecular docking are used to predict how a designed molecule might bind to a target, such as an enzyme's active site. mdpi.com For instance, in the development of inhibitors for the U2AF1-UHM protein, researchers reasoned that substitutions on the indole group could improve binding affinity more effectively than modifying a linker group. acs.org They systematically introduced different substituents (methyl, fluoro, cyano, bromo, methoxy, ethoxy) at various positions on the indole ring. This led to the discovery that a 4-ethoxy group provided the most potent inhibition, a result that would have been difficult to predict without a rational, structure-based approach. acs.org This process allows for the design of analogues with enhanced interactions, such as improved π-stacking or the formation of new hydrogen bonds within the target's binding pocket. mdpi.com

The table below illustrates a hypothetical example of rational design based on the findings for U2AF1-UHM inhibitors. acs.org

| Compound | Indole Substitution | IC₅₀ (μM) | Rationale for Modification |

| Parent | Unsubstituted | >100 | Starting point; weak activity. |

| Analogue 1 | 4-Methyl | 85.4 | Probing hydrophobic pocket with a small alkyl group. |

| Analogue 2 | 4-Methoxy | 46.5 | Introducing a hydrogen bond acceptor. |

| Analogue 3 | 4-Ethoxy | 8.0 | Optimizing hydrophobic and potential polar interactions. |

| Analogue 4 | 5-Ethoxy | >100 | Demonstrating the importance of substituent position. |

In many bioactive molecules, an indole nucleus is connected to another pharmacophoric group via a linker. The nature of this linker—its length, flexibility, and chemical composition—is often a critical determinant of biological activity. nih.gov Modifying the linker is a key strategy in lead optimization.

For example, in the development of HIV-1 fusion inhibitors, researchers explored different linkage points between two indole rings (B and C rings in their scaffold). nih.gov The original lead compound had a 6-6' linkage. When analogues with 5-6', 6-5', and 5-5' linkages were synthesized and tested, they all showed reduced activity. This demonstrated that the specific spatial arrangement of the indole rings, dictated by the linker's attachment points, was crucial for optimal interaction with the target protein. nih.gov

Linker modification strategies can include:

Altering Length: Increasing or decreasing the number of atoms in an alkyl chain linker to find the optimal distance between two binding groups.

Modifying Rigidity: Introducing double bonds or cyclic structures to make the linker more rigid, or replacing rigid groups with flexible alkyl chains to allow for more conformational freedom.

Changing Chemical Type: Replacing a simple alkyl chain with groups like amides, esters, ethers, or ureas to introduce hydrogen bonding capabilities or alter polarity. A study on bis-indole derivatives found that a compound with a phenyl urea (B33335) linker showed promising activity against lung cancer cells. mdpi.com

Conjugation Chemistry of this compound Derivatives (e.g., to probes, labels for research)

The covalent attachment of this compound derivatives to reporter molecules, such as fluorescent probes or affinity labels, is a critical step in the development of chemical tools for academic research. This process, known as conjugation, allows for the visualization, tracking, and isolation of the target molecule and its interacting partners within biological systems. Successful conjugation hinges on the introduction of a reactive handle onto the this compound scaffold that is orthogonal to the functional groups present in the labeling agent.

Strategies for Functionalization

The parent compound, this compound, lacks a readily conjugatable functional group. Therefore, derivatization is necessary to introduce a chemical moiety suitable for bioorthogonal ligation. The most common strategies involve the incorporation of "click chemistry" handles, such as terminal alkynes or azides, due to the high efficiency, selectivity, and biocompatibility of their subsequent cycloaddition reactions.

One plausible approach to introduce a terminal alkyne is through the functionalization of the indole core. For instance, iodination of the indole ring at the C3 position, followed by a Sonogashira cross-coupling reaction with a suitable alkyne, can yield a derivative primed for conjugation. mdpi.com Alternatively, modification of the N-butanoyl side chain, though potentially more synthetically challenging, could provide another site for introducing a reactive handle.

Another strategy is the introduction of a functional group that can be readily converted to a conjugation handle. For example, a hydroxyl or amino group could be incorporated into the butanoyl chain, which can then be further derivatized to an alkyne or azide (B81097).

The following table outlines potential functionalized derivatives of this compound suitable for conjugation:

| Derivative Name | Functional Group | Potential Synthesis Method |

| 1-(1-Oxo-4-pentynyl)-1H-indole | Terminal Alkyne | Acylation of indole with 4-pentynoyl chloride |

| 1-(1-Oxobutyl)-3-(prop-2-yn-1-yl)-1H-indole | Terminal Alkyne | Iodination of this compound at C3 followed by Sonogashira coupling |

| 1-(4-Azidobutanoyl)-1H-indole | Azide | Acylation of indole with 4-azidobutanoyl chloride |

| 1-(1-Oxobutyl)-1H-indol-3-yl)methanamine | Primary Amine | Mannich reaction on this compound |

| This compound-3-carboxylic acid | Carboxylic Acid | Vilsmeier-Haack formylation of this compound followed by oxidation |

Click Chemistry for Conjugation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and solvents, making them ideal for bioconjugation. interchim.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage between an alkyne-functionalized this compound derivative and an azide-containing probe.

For applications in living systems where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. In this case, an alkyne handle on the indole derivative would be replaced with a strained cyclooctyne, which reacts spontaneously with an azide-modified label.

The table below summarizes key aspects of these "click" conjugation reactions:

| Reaction | Key Components | Catalyst | Key Features |

| CuAAC | Terminal Alkyne, Azide | Cu(I) | High efficiency, rapid kinetics, stable triazole product. |

| SPAAC | Strained Cyclooctyne (e.g., DBCO), Azide | None | Bioorthogonal, suitable for in vivo applications, no metal catalyst required. nih.gov |

Amide Bond Formation

An alternative to "click chemistry" is the formation of a stable amide bond. nih.govasiaresearchnews.com This can be achieved by coupling a this compound derivative bearing a carboxylic acid with an amine-containing probe, or conversely, an amine-functionalized indole derivative with a carboxylic acid-containing probe. This reaction typically requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid. While generally robust, this method can sometimes lack the high degree of chemoselectivity seen with "click" reactions. organic-chemistry.org

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone for separating 1-(1-Oxobutyl)-1H-indole from starting materials, byproducts, and impurities. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the analysis of this compound due to its non-volatile nature and strong ultraviolet (UV) absorbance conferred by the indole (B1671886) ring. Reversed-phase HPLC (RP-HPLC) is the most common modality for indole-related compounds. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C8 or C18 silica-based column, is used with a polar mobile phase. A gradient elution, often involving a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of compounds with differing polarities. nih.gov Detection is commonly achieved using a UV-Vis detector, leveraging the chromophoric nature of the indole moiety. For enhanced sensitivity and selectivity, a fluorimetric detector can be employed, as many indole derivatives exhibit natural fluorescence (excitation ~280 nm, emission ~350 nm). nih.gov

This technique is invaluable for:

Purity Assessment: Determining the percentage purity of synthesized this compound by quantifying the area of its peak relative to the total area of all peaks in the chromatogram.

Reaction Monitoring: Tracking the progress of a synthesis reaction by taking aliquots over time and analyzing the consumption of reactants and the formation of the this compound product.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Symmetry C8, C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for separation. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds based on polarity. |

| Detector | UV-Vis (e.g., 220 nm, 280 nm) or Fluorescence (Ex: 280 nm, Em: 350 nm) | Detects and quantifies the analyte. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Injection Volume | 5 - 20 µL | Introduces the sample into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS is highly relevant for analyzing related, more volatile indole derivatives or potential precursors. oup.comnotulaebotanicae.ro

In GC-MS, the sample is vaporized and separated in a capillary column (e.g., DB-1 or HP-5MS) before entering the mass spectrometer. oup.comnotulaebotanicae.ro The mass spectrometer ionizes the molecules, typically using electron ionization (EI), and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident structural elucidation and identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database. oup.com The fragmentation of the indole ring under EI conditions is well-characterized and can provide key structural information. benthamopen.com

For less volatile indole derivatives like this compound, derivatization to a more volatile form (e.g., through silylation) may be necessary prior to GC-MS analysis.

Table 2: General GC-MS Conditions for Volatile Indole Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | DB-1 or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separates volatile compounds based on boiling point and polarity. oup.comnotulaebotanicae.ro |

| Carrier Gas | Helium (99.999%) at ~1 mL/min | Transports the sample through the column. oup.com |

| Inlet Temperature | 250 - 280°C | Ensures rapid vaporization of the sample. oup.com |

| Oven Program | Temperature ramp (e.g., 120°C to 280°C) | Separates compounds with different boiling points. oup.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule for mass analysis. benthamopen.com |

| Detector | Mass Spectrometer (Quadrupole or Time-of-Flight) | Detects and identifies fragments based on mass-to-charge ratio. |

Advanced Sample Preparation and Derivatization Techniques for Analytical Enhancement

The effective analysis of this compound, particularly at low concentrations or in complex biological or environmental samples, often requires sophisticated sample preparation and chemical derivatization.

Derivatization is a chemical modification process used to enhance the analytical properties of a target compound. For this compound, this can improve detectability in both HPLC and GC.

For HPLC Analysis: While the indole moiety has native UV absorbance and fluorescence, derivatization can significantly enhance sensitivity. Reagents can be used to introduce highly conjugated aromatic moieties (chromophores) or fluorescent tags (fluorophores) to the molecule. libretexts.org For example, derivatization with p-dimethylaminocinnamaldehyde (DMACA) produces a colored product, shifting the absorbance into the visible region and increasing selectivity for HPLC-UV/Vis detection. nih.gov

For GC Analysis: To increase volatility and improve chromatographic peak shape, this compound could be subjected to acylation or silylation. Derivatization with fluorinated acyl groups, such as from pentafluorobenzyl bromide (PFB-Br), can dramatically enhance sensitivity for an electron capture detector (ECD). libretexts.org

Analyzing this compound in complex matrices, such as cell culture media, plasma, or environmental samples, requires efficient sample cleanup to remove interfering substances. nih.gov

Sample Preparation: A common first step is liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove matrix components. documentsdelivered.com For simpler matrices like bacterial culture supernatants, a single centrifugal filtration step may be sufficient to prepare the sample for HPLC analysis. nih.gov

Direct-Matrix Derivatization: An advanced strategy involves in situ derivatization, where the derivatizing agent is added directly to the biological matrix. researchgate.net This can make the chemical properties of various indole compounds more uniform, improving both the specificity and sensitivity of the subsequent analysis, often by LC-MS/MS. rug.nlresearchgate.net For example, direct derivatization with propionic anhydride (B1165640) in platelet-rich plasma has been successfully used to quantify a range of indole markers simultaneously. rug.nl This approach can reduce the number of sample preparation steps and enhance extraction efficiency. researchgate.net

Table 3: Common Derivatizing Agents for Indole Analysis

| Reagent | Target Functional Group | Analytical Technique | Enhancement |

|---|---|---|---|

| p-Dimethylaminocinnamaldehyde (DMACA) | Indole Ring | HPLC-UV/Vis, Colorimetric Assay | Creates a chromophore for visible light detection. nih.govmicrobiologyinfo.com |

| Propionic Anhydride | Amino, Hydroxyl Groups | LC-MS/MS | Makes chemical properties uniform, improves sensitivity. researchgate.netrug.nl |

| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids, Alcohols, Thiols | GC-ECD | Adds a halogenated group for high ECD sensitivity. libretexts.org |

| Silylating Agents (e.g., BSTFA) | Active Hydrogens (e.g., N-H of indole) | GC-MS | Increases volatility and thermal stability. |

Q & A

Q. What are the standard synthetic routes for 1-(1-Oxobutyl)-1H-indole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves alkylation or acylation of the indole nitrogen. A common method is the reaction of indole with butyryl chloride or a butyryl equivalent under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile at reflux). Optimization of solvent polarity, base strength, and temperature is critical: polar aprotic solvents enhance reactivity, while excess base prevents side reactions like oxidation. Yields >80% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR (¹H/¹³C): Assigns substituent positions via chemical shifts (e.g., carbonyl resonance at ~200 ppm for the oxobutyl group).

- HPLC-MS: Validates purity and detects trace byproducts (e.g., unreacted indole).

- X-ray crystallography: Resolves stereochemistry and confirms bond lengths (e.g., C=O bond ~1.22 Å) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Standard assays include:

- Antimicrobial: Broth microdilution (MIC determination against Gram+/Gram– bacteria).

- Anticancer: MTT assay for cytotoxicity (IC₅₀) in cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition: Fluorescence-based assays for kinases or proteases. Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can Pd-catalyzed C–H functionalization be applied to modify the indole core of this compound?

Palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyridine or amides) enable regioselective C–H activation. For example, ortho-arylation of the phenyl ring can introduce electron-withdrawing groups to modulate electronic properties. Key parameters: ligand choice (e.g., SPhos), solvent (toluene/DMF), and temperature (80–120°C). Monitor selectivity via LC-MS .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

- Substituent variation: Replace the butyl chain with branched (e.g., tert-butyl) or unsaturated (e.g., propargyl) groups to assess steric/electronic effects.

- Bioisosteric replacement: Swap the oxobutyl group with isoxazole or tetrazole rings.

- Pharmacophore mapping: Use docking simulations to identify critical interaction sites (e.g., hydrogen bonding with the carbonyl group) .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Standardize assay conditions: Control variables like cell passage number, serum concentration, and incubation time.

- Validate purity: NMR/HPLC-MS to rule out impurities (e.g., residual solvents).

- Cross-validate with orthogonal assays: Compare MTT results with apoptosis markers (e.g., caspase-3 activation) .

Q. What analytical methods are validated for quantifying this compound in complex matrices (e.g., plasma)?

- LC-MS/MS: Use deuterated internal standards (e.g., d₅-1-(1-Oxobutyl)-1H-indole) for precision.

- Validation parameters: Include linearity (R² >0.99), LOD/LOQ (≤1 ng/mL), and recovery (>90%) per ICH guidelines .

Q. How can computational modeling elucidate its mechanism of action?

- Molecular dynamics simulations: Study membrane permeability (logP ~2.5) and interactions with lipid bilayers.

- Docking studies: Predict binding to targets (e.g., COX-2 or β-tubulin) using AutoDock Vina.

- QSAR models: Corrogate substituent effects with activity trends .

Q. What troubleshooting steps are recommended for low-yield synthesis?

Q. How do in vivo pharmacokinetic properties of this compound compare to in vitro data?

- Bioavailability: Measure plasma concentration-time profiles (Cₘₐₓ, AUC) in rodent models.

- Metabolic stability: Use liver microsomes to identify major metabolites (e.g., hydroxylation at C-5).

- Toxicity: Monitor ALT/AST levels for hepatotoxicity .

Methodological Guidance for Derivative Design

Q. What combinatorial chemistry approaches are suitable for generating this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.